Cas no 138125-86-7 (rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid)

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid structure
138125-86-7 structure
商品名:rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid
CAS番号:138125-86-7
MF:C10H17NO2
メガワット:183.24748
CID:1251102
PubChem ID:165915556

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(acetylamino)-, exo-
    • rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid
    • 138125-86-7
    • rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
    • EN300-28272093
    • インチ: InChI=1S/C10H15NO3/c1-6(12)11-10(9(13)14)5-7-2-3-8(10)4-7/h7-8H,2-5H2,1H3,(H,11,12)(H,13,14)/t7-,8+,10+/m0/s1
    • InChIKey: SMDIXGBIANLKKO-QXFUBDJGSA-N
    • ほほえんだ: CC(=O)NC1(CC2CCC1C2)C(=O)O

計算された属性

  • せいみつぶんしりょう: 183.12601
  • どういたいしつりょう: 197.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • PSA: 29.54

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28272093-0.25g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7 95.0%
0.25g
$1183.0 2025-03-19
Enamine
EN300-28272093-2.5g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7 95.0%
2.5g
$2520.0 2025-03-19
Enamine
EN300-28272093-0.05g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7 95.0%
0.05g
$1080.0 2025-03-19
Enamine
EN300-28272093-0.1g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7 95.0%
0.1g
$1131.0 2025-03-19
Enamine
EN300-28272093-10.0g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7 95.0%
10.0g
$5528.0 2025-03-19
Enamine
EN300-28272093-1.0g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7 95.0%
1.0g
$1286.0 2025-03-19
Enamine
EN300-28272093-5g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7
5g
$3728.0 2023-09-09
Enamine
EN300-28272093-1g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7
1g
$1286.0 2023-09-09
Enamine
EN300-28272093-5.0g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7 95.0%
5.0g
$3728.0 2025-03-19
Enamine
EN300-28272093-0.5g
rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
138125-86-7 95.0%
0.5g
$1234.0 2025-03-19

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid 関連文献

rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acidに関する追加情報

Rac-(1R,2R,4S)-2-Acetamidobicyclo[2.2.1]Heptane-2-Carboxylic Acid: A Comprehensive Overview

The compound rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 138125-86-7) is a highly specialized organic molecule with a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, which are known for their rigid and stable frameworks, making them valuable in drug design and synthesis.

The bicyclo[2.2.1]heptane core of this molecule is a fused bicyclic system consisting of two six-membered rings and one five-membered ring. This structure provides the molecule with exceptional stability and rigidity, which are critical for its biological activity and potential applications in medicinal chemistry. The acetamido group attached to the bicyclic system adds functional diversity, enhancing the molecule's ability to interact with biological targets such as enzymes or receptors.

Recent studies have highlighted the importance of rac-(1R,2R,4S)-configuration in determining the compound's stereochemical properties. Stereoisomerism plays a pivotal role in pharmacokinetics and pharmacodynamics, as it can significantly influence the molecule's bioavailability, metabolic stability, and efficacy. The specific stereochemistry of this compound has been shown to optimize its interactions with biological systems, making it a promising candidate for drug development.

One of the most exciting developments involving this compound is its potential application in the treatment of neurological disorders. Research has demonstrated that rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid exhibits neuroprotective properties by modulating key signaling pathways involved in neurodegeneration. For instance, studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Moreover, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Traditional synthesis routes often involved multi-step processes with low yields; however, recent innovations have introduced streamlined approaches that utilize catalytic asymmetric synthesis to directly obtain the desired stereochemistry. These advancements not only improve production efficiency but also reduce costs, making this compound more accessible for research and development.

In addition to its therapeutic potential, rac-(1R,2R,4S)-configuration has also been explored in the context of chemical biology tools. Its unique structure allows it to serve as a probe for studying complex biological systems, providing insights into molecular recognition and interaction mechanisms.

From an environmental perspective, there is growing interest in understanding the ecological impact of such compounds during their lifecycle—from synthesis to disposal. Researchers are actively investigating biodegradation pathways and assessing the potential risks associated with their release into the environment.

In conclusion, rac-(1R,2R,4S)-2-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 138125-86-7) represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structural features and stereochemical properties make it a valuable asset in drug discovery and development.

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